molecular formula C6H6O2 B087986 Catechol CAS No. 12385-08-9

Catechol

Cat. No. B087986
CAS RN: 12385-08-9
M. Wt: 110.11 g/mol
InChI Key: YCIMNLLNPGFGHC-UHFFFAOYSA-N
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Patent
US04701311

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[As].[CH2:7]([C:13]1[CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[C:14]=1[OH:20])[CH2:8][CH2:9][CH2:10][CH2:11]C>[Cu]>[CH2:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:15]1([C:14](=[CH:13][CH:19]=[CH:18][CH:17]=1)[OH:20])[OH:16]

Inputs

Step One
Name
aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Smiles
C(CCCCC)C1=C(C(O)=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were poured into a 250 ml separatory funnel

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04701311

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[As].[CH2:7]([C:13]1[CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[C:14]=1[OH:20])[CH2:8][CH2:9][CH2:10][CH2:11]C>[Cu]>[CH2:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:15]1([C:14](=[CH:13][CH:19]=[CH:18][CH:17]=1)[OH:20])[OH:16]

Inputs

Step One
Name
aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Smiles
C(CCCCC)C1=C(C(O)=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were poured into a 250 ml separatory funnel

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04701311

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[As].[CH2:7]([C:13]1[CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[C:14]=1[OH:20])[CH2:8][CH2:9][CH2:10][CH2:11]C>[Cu]>[CH2:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:15]1([C:14](=[CH:13][CH:19]=[CH:18][CH:17]=1)[OH:20])[OH:16]

Inputs

Step One
Name
aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Smiles
C(CCCCC)C1=C(C(O)=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were poured into a 250 ml separatory funnel

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04701311

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[As].[CH2:7]([C:13]1[CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[C:14]=1[OH:20])[CH2:8][CH2:9][CH2:10][CH2:11]C>[Cu]>[CH2:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:15]1([C:14](=[CH:13][CH:19]=[CH:18][CH:17]=1)[OH:20])[OH:16]

Inputs

Step One
Name
aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Smiles
C(CCCCC)C1=C(C(O)=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were poured into a 250 ml separatory funnel

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.